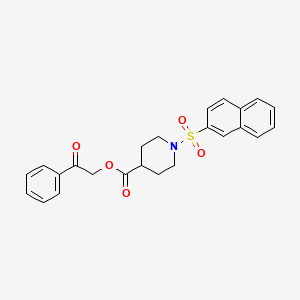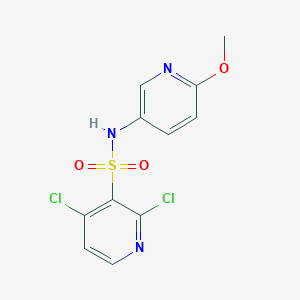
1-(Thiazol-2-yl)-4-((3-(trifluoromethyl)benzyl)sulfonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiazol-2-yl)-4-((3-(trifluoromethyl)benzyl)sulfonyl)piperazin-2-one is a complex organic compound that features a thiazole ring, a trifluoromethylbenzyl group, and a piperazinone moiety
Preparation Methods
The synthesis of 1-(Thiazol-2-yl)-4-((3-(trifluoromethyl)benzyl)sulfonyl)piperazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Attachment of the Trifluoromethylbenzyl Group: This step involves the nucleophilic substitution reaction where the thiazole derivative reacts with a trifluoromethylbenzyl halide in the presence of a base.
Formation of the Piperazinone Moiety: The final step involves the cyclization of the intermediate compound with a suitable amine to form the piperazinone ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(Thiazol-2-yl)-4-((3-(trifluoromethyl)benzyl)sulfonyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylbenzyl group, using nucleophiles such as amines or thiols.
Scientific Research Applications
1-(Thiazol-2-yl)-4-((3-(trifluoromethyl)benzyl)sulfonyl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(Thiazol-2-yl)-4-((3-(trifluoromethyl)benzyl)sulfonyl)piperazin-2-one involves its interaction with specific molecular targets. The thiazole ring and trifluoromethylbenzyl group are key functional groups that enable the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The piperazinone moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Thiazol-2-yl)-4-((3-(trifluoromethyl)benzyl)sulfonyl)piperazin-2-one can be compared with other similar compounds, such as:
1-(Thiazol-2-yl)-4-(benzylsulfonyl)piperazin-2-one: Lacks the trifluoromethyl group, which may result in different biological activity and binding properties.
1-(Thiazol-2-yl)-4-((3-methylbenzyl)sulfonyl)piperazin-2-one: The presence of a methyl group instead of a trifluoromethyl group can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic and steric effects, potentially enhancing its biological activity and stability.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)-4-[[3-(trifluoromethyl)phenyl]methylsulfonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S2/c16-15(17,18)12-3-1-2-11(8-12)10-26(23,24)20-5-6-21(13(22)9-20)14-19-4-7-25-14/h1-4,7-8H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGIHNYMJSKRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2613525.png)
![(2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2613526.png)


![4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B2613532.png)

![1,3-dimethyl-7-(propan-2-yl)-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2613535.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2613536.png)
![2-({1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2613538.png)
![2-((4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2613539.png)
![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2613541.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2613545.png)
![N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide](/img/structure/B2613546.png)

